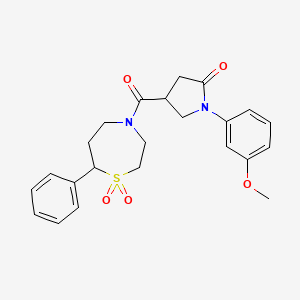

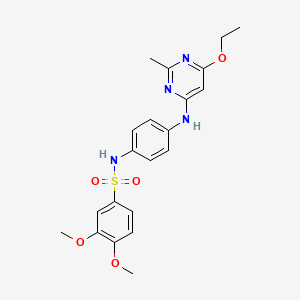

![molecular formula C16H15N3OS B2404081 (3-(1H-苯并[d]咪唑-1-基)吡咯烷-1-基)(噻吩-2-基)甲酮 CAS No. 2034513-76-1](/img/structure/B2404081.png)

(3-(1H-苯并[d]咪唑-1-基)吡咯烷-1-基)(噻吩-2-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compounds containing the 1H-benzo[d]imidazol-1-yl group are often used in the development of new drugs due to their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis Analysis

The synthesis of compounds containing the 1H-benzo[d]imidazol-1-yl group often involves the reaction of o-phenylenediamine with an aldehyde . A synthetic protocol has been reported that gives access to a wide range of structurally distinct imidazo chromeno pyridines in moderate to good yield with wide functional group tolerance .Molecular Structure Analysis

The 1H-benzo[d]imidazol-1-yl group is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .Chemical Reactions Analysis

Compounds containing the 1H-benzo[d]imidazol-1-yl group can undergo a variety of chemical reactions. For example, installing amine-containing side chains at the 4-position of the pyridone ring can significantly improve the enzyme potency .Physical and Chemical Properties Analysis

The 1H-benzo[d]imidazol-1-yl group is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .科学研究应用

- 咪唑衍生物,包括含有苯并咪唑部分的衍生物,已显示出有希望的抗肿瘤潜力。 研究人员合成了含有这种核心结构的化合物,并在各种癌细胞系(如 MCF-7、CaCo-2、HepG2、SK-OV-3、NCI-H460 和 BEL-7404)上对其进行了评估 .

- 咪唑类分子具有抗菌和抗分枝杆菌活性。 它们可以靶向细菌酶并破坏必需的细胞过程 .

- 一些含有咪唑的化合物具有抗炎特性。 它们调节免疫反应,可能在治疗炎症性疾病中发挥作用 .

- 咪唑衍生物已被研究其抗病毒作用。 这些化合物可能抑制病毒复制或进入宿主细胞 .

- 以咪唑为基础的药物,包括奥美拉唑和泮托拉唑,被广泛用作抗溃疡剂。 它们减少胃酸分泌,促进溃疡愈合 .

- 咪唑衍生物已证明对原生动物寄生虫有活性。 例如,美唑是一种咪唑类化合物,具有杀锥虫作用 .

抗肿瘤活性

抗菌和抗分枝杆菌性质

抗炎作用

抗病毒活性

抗溃疡剂

杀锥虫和抗原生动物特性

总之,化合物 (3-(1H-苯并[d]咪唑-1-基)吡咯烷-1-基)(噻吩-2-基)甲酮 在从癌症研究到传染病管理的各个领域都具有前景。 其独特的化学结构使其成为进一步研究和药物开发的引人入胜的候选者 . 如果您需要更多信息或有其他问题,请随时提出!😊

作用机制

Target of Action

Compounds containing thebenzimidazole moiety have been known to exhibit a broad range of biological activities . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The mode of action is likely dependent on the specific target and the biochemical pathways involved.

Biochemical Pathways

Benzimidazole derivatives have been reported to interact with various biochemical pathways due to their broad range of biological activities . The affected pathways and their downstream effects would depend on the specific target of the compound.

Pharmacokinetics

The benzimidazole moiety is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability .

Result of Action

Given the broad range of biological activities exhibited by benzimidazole derivatives, the effects could potentially include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

安全和危害

未来方向

The development of new drugs containing the 1H-benzo[d]imidazol-1-yl group is a promising area of research due to the broad range of chemical and biological properties of these compounds . Further studies are needed to fully understand the potential of these compounds in various therapeutic applications.

生化分析

Biochemical Properties

It is known that imidazole derivatives interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the derivative and the biomolecules it interacts with.

Cellular Effects

Imidazole derivatives have been shown to have antiproliferative activity on selected human cancer cell lines . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Imidazole derivatives have been shown to inhibit microtubule assembly formation in DU-145, a human prostate cancer cell line . This suggests that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

属性

IUPAC Name |

[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c20-16(15-6-3-9-21-15)18-8-7-12(10-18)19-11-17-13-4-1-2-5-14(13)19/h1-6,9,11-12H,7-8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIAOCDOJPVZBCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

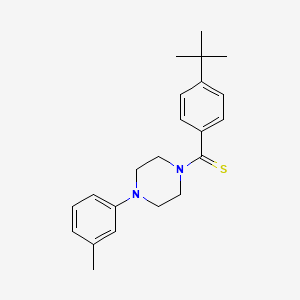

![methyl 1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B2404000.png)

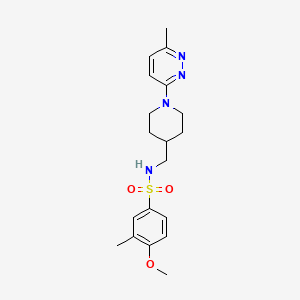

![3-(4-Chlorobenzyl)-8-(4-ethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2404001.png)

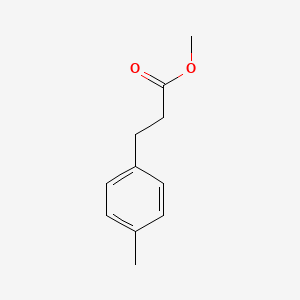

![N-(4-ethoxyphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2404002.png)

![2-amino-N-[1-(pyridin-2-yl)ethyl]butanamide](/img/structure/B2404005.png)

![5-Phenylmethoxycarbonyl-5-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2404013.png)

![N-(3-chlorophenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B2404021.png)